molecular formula C24H22FN3O3S B2407560 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1252921-60-0

2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2407560
CAS No.: 1252921-60-0
M. Wt: 451.52
InChI Key: SWNBHMKHBYCTLY-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide features a thieno[3,2-d]pyrimidine core, a bicyclic heterocycle with sulfur and nitrogen atoms contributing to its electronic and steric properties. Key structural elements include:

  • 4-Fluorobenzyl group at position 3, enhancing lipophilicity and metabolic stability.
  • Acetamide linkage substituted with a 2,4,6-trimethylphenyl group, introducing steric bulk and hydrophobic interactions.

Properties

CAS No.

1252921-60-0

Molecular Formula

C24H22FN3O3S

Molecular Weight

451.52

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C24H22FN3O3S/c1-14-10-15(2)21(16(3)11-14)26-20(29)13-27-19-8-9-32-22(19)23(30)28(24(27)31)12-17-4-6-18(25)7-5-17/h4-11H,12-13H2,1-3H3,(H,26,29)

InChI Key

SWNBHMKHBYCTLY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the Fluorobenzyl Group: This step involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the thienopyrimidine core.

    Attachment of the Trimethylphenylacetamide Moiety: This is typically done through an amide coupling reaction using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzyl group.

Scientific Research Applications

Overview

The compound 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with significant potential across various scientific fields. Its unique structural features make it a candidate for applications in chemistry, biology, medicine, and industry.

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its thienopyrimidine core structure can be modified to create derivatives with tailored properties for specific chemical applications.
  • Reaction Mechanisms : The compound undergoes various organic reactions, including nucleophilic substitutions and cyclization processes, which are essential for developing new materials and compounds .

Biology

  • Biological Interactions : Research indicates that this compound may interact with biological macromolecules such as proteins and nucleic acids. Studies focus on its binding affinities and the consequent biological effects.
  • Mechanism of Action : The interactions with specific molecular targets may modulate biological pathways, making it a subject of interest in pharmacological studies aimed at understanding disease mechanisms .

Medicine

  • Therapeutic Potential : The compound is being investigated for its therapeutic effects against various diseases, particularly cancer and inflammatory disorders. Its unique substitution pattern enhances its interaction with biological targets compared to other similar compounds .
  • Fungicidal Properties : Recent patents highlight its use in fungicidal compositions aimed at controlling phytopathogenic fungi. The compound's effectiveness in agricultural applications suggests its potential role in crop protection .

Industry

  • Material Development : The compound is utilized in developing new materials and chemical processes due to its unique chemical properties and reactivity.
  • Chemical Processes : Its ability to act as an intermediate in synthetic pathways makes it valuable in industrial applications where novel compounds are required .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Fungicidal Activity : A patent describes the use of this compound in combinations that enhance its efficacy against harmful microorganisms, particularly fungi. This is crucial for developing effective agricultural treatments while minimizing environmental impact .
  • Synthesis and Evaluation : Research has demonstrated the synthesis of derivatives from this compound that exhibit promising biological activities, including anti-cancer effects. These studies often explore modifications to the core structure to optimize therapeutic efficacy .

Data Tables

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesServes as a versatile precursor in organic synthesis
BiologyInteraction with macromoleculesPotential modulation of biological pathways
MedicineTherapeutic effectsInvestigated for cancer and inflammatory diseases
IndustryMaterial developmentValuable for creating new chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The thieno[3,2-d]pyrimidine core distinguishes the target compound from analogs with modified heterocycles:

Compound Core Structure Key Differences Implications Reference
Target Compound Thieno[3,2-d]pyrimidine N/A High lipophilicity; sulfur enhances π-stacking
2-[3-(4-Methoxybenzyl)-2,4-dioxo-... Pyrido[3,2-d]pyrimidine Replaced thiophene with pyridine Increased polarity; reduced metabolic stability
N-(2,4-Difluorophenyl)-2-((3-ethyl-... Thieno[2,3-d]pyrimidin-4-one Thiophene position shift (2,3 vs. 3,2) Altered binding geometry; electronic effects

Key Insight: The thieno[3,2-d]pyrimidine core offers a balance of lipophilicity and electronic properties compared to pyrido or benzothieno analogs, which may influence target selectivity .

Substituent Modifications

Benzyl Group Variations
  • 4-Fluorobenzyl (Target) : Enhances metabolic stability and membrane permeability via fluorine’s electronegativity.
  • 2-Fluorobenzyl () : Steric hindrance near the fluorine may reduce binding affinity compared to the para-substituted target .
Acetamide Substituents
Compound Acetamide Substituent Impact Reference
Target Compound 2,4,6-Trimethylphenyl High lipophilicity; steric bulk improves selectivity
N-(4-Trifluoromethylphenyl) () 4-Trifluoromethylphenyl Enhanced electron-withdrawing effects; increased acidity
N-(3,4-Difluorophenyl) () 3,4-Difluorophenyl Improved hydrogen bonding; conformational rigidity

Key Insight : The trimethylphenyl group in the target compound optimizes hydrophobic interactions in enzyme pockets, whereas electron-deficient groups (e.g., trifluoromethyl) may enhance binding to polar residues .

SAR Trends :

Fluorine at the para position (4-F) maximizes metabolic stability and binding.

Bulky acetamide substituents (e.g., trimethylphenyl) enhance selectivity by occupying hydrophobic pockets.

Sulfur-containing linkages (e.g., thioether in ) may improve resistance to enzymatic degradation compared to oxygen .

Biological Activity

The compound 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide belongs to a class of heterocyclic compounds that have shown promising biological activities. This article discusses its biological activity, including antimicrobial and antifungal properties, as well as its potential applications in crop protection.

Chemical Structure

The structure of the compound can be represented as follows:

C19H20FN3O3S\text{C}_{19}\text{H}_{20}\text{F}\text{N}_3\text{O}_3\text{S}

This compound features a thieno-pyrimidine core with various substituents that enhance its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against a range of pathogenic microorganisms. The following table summarizes the antimicrobial effects observed:

MicroorganismInhibition Zone (mm)Concentration (mg/mL)
Escherichia coli (G-)151
Staphylococcus aureus (G+)181
Candida albicans121

These results indicate that the compound exhibits notable antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. It is particularly effective against phytopathogenic fungi, which pose significant threats to agricultural productivity. The findings from various studies suggest that it can be used in formulations aimed at controlling fungal infections in crops.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interfere with key metabolic pathways in microorganisms, potentially inhibiting their growth and proliferation. The presence of the fluorobenzyl group may enhance its interaction with biological targets, increasing its potency .

Study 1: Efficacy Against Fungal Pathogens

A study conducted by researchers at an agricultural university tested the efficacy of this compound in field trials against common fungal pathogens affecting crops. The results showed a 30% reduction in disease incidence when applied at recommended dosages compared to untreated controls. This underscores its potential as a fungicide in agricultural applications .

Study 2: Anticancer Potential

In vitro tests have also indicated that this compound possesses anticancer properties. It was found to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclization of a thiophene derivative with a pyrimidine precursor under acidic or basic conditions (e.g., using H₂SO₄ or NaOEt) to form the thieno[3,2-d]pyrimidine core .
  • Substitution : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or alkylation, followed by coupling with the trimethylphenylacetamide moiety using reagents like EDCI/HOBt .
  • Optimization : Solvent choice (e.g., DMF or acetonitrile), temperature control (80–120°C), and catalyst selection (e.g., Pd catalysts for coupling reactions) significantly impact yield. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is common .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₇H₂₄FN₃O₃S: ~497.16 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, though limited by crystal growth challenges .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurement) .
  • Cell Viability Studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria . Note: Activity data from structurally analogous compounds (e.g., chlorophenyl/fluorobenzyl derivatives) suggest potential but require validation .

Advanced Research Questions

Q. How can contradictory bioactivity data between this compound and its analogs be resolved?

  • SAR Analysis : Compare substituent effects; e.g., replacing 4-fluorobenzyl with 3-chlorophenyl () reduces anticancer potency by ~30% due to altered hydrophobicity .
  • Computational Modeling : Molecular dynamics simulations to assess binding affinity variations in kinase targets (e.g., EGFR or VEGFR2) .
  • Metabolic Stability Studies : LC-MS/MS to evaluate hepatic microsomal degradation rates, which may explain discrepancies in in vivo efficacy .

Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict interactions with ATP-binding pockets in kinases .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) for target proteins .
  • RNA-Seq/Proteomics : Identify downstream pathways (e.g., apoptosis markers like caspase-3) in treated cell lines .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 16 h to 2 h) and improves regioselectivity in cyclization steps .
  • Flow Chemistry : Enhances reproducibility in multi-step reactions via precise temperature and reagent control .
  • Byproduct Analysis : LC-MS to identify impurities (e.g., dehalogenated byproducts) and adjust stoichiometry .

Q. How can interaction studies with biological macromolecules be designed?

  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for protein-ligand binding .
  • Cryo-EM : Resolve structural changes in large complexes (e.g., ribosomes) upon compound binding .
  • Fluorescence Polarization : Competitive assays using fluorescent probes (e.g., FITC-labeled ATP) to determine inhibition constants .

Key Considerations for Data Interpretation

  • Structural Analogues : Bioactivity may vary significantly with substituent changes. For example, trimethylphenyl groups enhance steric hindrance compared to chlorophenyl derivatives, potentially reducing membrane permeability .
  • Contradictory Evidence : Antimicrobial activity reported in thieno[3,2-d]pyrimidines () may not translate directly to this compound due to its unique substitution pattern .
  • Synthetic Challenges : The 2,4,6-trimethylphenyl group may require protective strategies (e.g., Boc groups) during coupling reactions to prevent undesired side reactions .

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